Verlamelin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

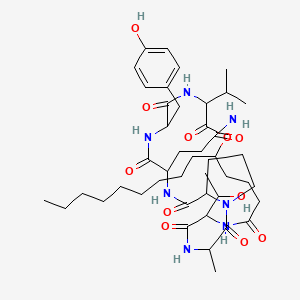

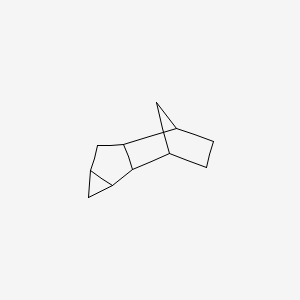

Verlamelin is a cyclic lipodepsipeptide isolated from the entomopathogenic fungus Lecanicillium speciesThe compound is characterized by its unique structure, which includes a cyclic hexadepsipeptide bridged by ester bonding between a hydroxy group on a fatty acid moiety and a carboxyl group on the terminal valine of an amide-bonded tetradecanoyl-hexapeptide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Verlamelin is typically produced through the fermentation of Lecanicillium species. The fungus is cultivated under static conditions in a liquid medium containing sucrose, yeast extract, calcium carbonate, and HP20. The whole broth is then extracted with n-butanol, and the compounds are purified using silica gel column chromatography, C18 column chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in production media such as YES medium (8% sucrose, 4% yeast extract) and SMY medium (4% maltose, 1% yeast extract, 1% peptone). The conidia are collected from strains grown on potato dextrose agar and used to inoculate the production media .

Analyse Chemischer Reaktionen

Types of Reactions: Verlamelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antifungal properties. These derivatives are often tested for their efficacy against various plant pathogenic fungi .

Wissenschaftliche Forschungsanwendungen

Verlamelin has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique structure and potential as a lead compound for developing new antifungal agents.

Biology: The compound’s ability to inhibit fungal growth makes it a valuable tool for studying fungal biology and pathogenesis.

Medicine: this compound’s antifungal properties are explored for potential therapeutic applications in treating fungal infections.

Industry: The compound is investigated for its use in agricultural settings to protect crops from fungal diseases

Wirkmechanismus

Verlamelin is compared with other cyclic depsipeptides of fungal origin, such as destruxins, aureobasidine A, and beauvericine. These compounds share similar structural features, including the presence of amino acids and fatty acid moieties. this compound is unique due to its specific amino acid sequence and the presence of a 5-hydroxytetradecanoic acid moiety .

Vergleich Mit ähnlichen Verbindungen

- Destruxins

- Aureobasidine A

- Beauvericine

Verlamelin’s uniqueness lies in its specific structure and potent antifungal activity, making it a valuable compound for further research and development .

Eigenschaften

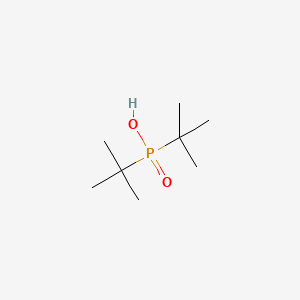

Molekularformel |

C45H71N7O11 |

|---|---|

Molekulargewicht |

886.1 g/mol |

IUPAC-Name |

3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide |

InChI |

InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) |

InChI-Schlüssel |

SORSHHMYDAJYHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)

![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)

![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)

![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)